Decahydronaphthalene, also known as bicyclo[4.4.0]decane, is a bicyclic organic compound and a fully saturated derivative of naphthalene. [] It exists as two stereoisomers: cis-decahydronaphthalene and trans-decahydronaphthalene. [] Decahydronaphthalene is a colorless liquid with a characteristic aromatic odor. []
Decahydronaphthalene is found in petroleum and coal tar. [] It is also synthesized through the hydrogenation of naphthalene. [, ]
Decahydronaphthalene is commonly synthesized through the catalytic hydrogenation of naphthalene. [, ] The reaction conditions and catalysts significantly influence the yield and selectivity of the isomers.
A novel method involving co-carbonization with decahydronaphthalene as the carburizer has been reported for preparing mesophase pitch from naphthalene. [] This method aims to increase the naphthene structure content in the pitch, thereby improving its rheological properties and reducing its softening point. []
Decahydronaphthalene is primarily derived from the hydrogenation of naphthalene or its derivatives. It falls under the category of non-aromatic hydrocarbons and is notable for its use as a solvent and intermediate in organic synthesis. Its classification as a bicyclic compound highlights its structural characteristics, which include two fused cyclohexane rings.
The synthesis of decahydronaphthalene can be achieved through several methods, primarily involving the hydrogenation of naphthalene or tetrahydronaphthalene.
Decahydronaphthalene features a unique molecular structure characterized by two fused cyclohexane rings. The structural formula can be represented as follows:
Decahydronaphthalene participates in various chemical reactions typical of saturated hydrocarbons:
The mechanism of action for decahydronaphthalene primarily revolves around its reactivity as a solvent and intermediate in organic synthesis:
Decahydronaphthalene exhibits several notable physical and chemical properties:
Decahydronaphthalene has diverse applications across various fields:
Fluidized bed reactors represent an advanced technological platform for the continuous catalytic hydrogenation of naphthalene to decahydronaphthalene (decalin). This methodology ensures optimal heat and mass transfer characteristics, critical for managing the exothermic nature of hydrogenation reactions. As detailed in patent CN100457698C, the process operates under defined temperature (typically 150–250°C) and pressure (20–100 bar H₂) regimes, enabling sustained catalyst-fluid contact and minimizing localized hot spots that promote undesired side reactions such as cracking or coking [1]. The reactor design facilitates continuous feedstock introduction and product withdrawal, significantly enhancing throughput compared to batch systems. A key advantage lies in the efficient management of reaction kinetics, where the fluidized state maintains catalytic activity by preventing pore-blocking deposits and ensuring consistent hydrogen availability across the catalyst surface. Industrial implementations of this technology demonstrate naphthalene conversions exceeding 95%, with decalin yields >90% under optimized conditions, underscoring the scalability and efficiency of fluidized bed configurations for large-scale decalin production [1] [2].
Table 1: Operational Parameters for Fluidized Bed Hydrogenation of Naphthalene to Decalin
Parameter | Typical Range | Optimal Value | Impact on Process |
---|---|---|---|
Temperature | 150–250°C | 200°C | Higher temperatures accelerate kinetics but risk over-hydrogenation |
Hydrogen Pressure | 20–100 bar | 50 bar | Elevated pressure drives equilibrium toward decalin formation |
Space Velocity (LHSV) | 0.5–3.0 h⁻¹ | 1.2 h⁻¹ | Lower values enhance conversion but reduce throughput |
Naphthalene Conversion | >95% | >98% | Dependent on catalyst activity and residence time |
Decalin Selectivity | 85–93% | >90% | Minimizes tetralin and octalin intermediates |
Catalyst selection governs both reaction rate and stereoselectivity in decalin synthesis. Platinum-based catalysts (e.g., Pt-Al₂O₃) exhibit superior activity at lower temperatures (150–200°C), achieving >98% naphthalene conversion with minimal byproduct formation. Their efficacy stems from exceptional hydrogen activation capability and resistance to sintering under continuous flow conditions. For instance, Pt/Al₂O₃ catalysts with 3–5 wt% loading facilitate near-complete hydrogenation within 1–2 hours, though cost considerations limit industrial adoption [1] [5]. Nickel-based systems, particularly Raney nickel and Ni-Al alloys, offer an economical alternative. These catalysts operate effectively at 180–220°C but require higher pressures (70–100 bar) to compensate for moderate intrinsic activity. Raney nickel’s porous architecture provides abundant surface sites, yet it demonstrates lower cis-decalin selectivity (∼60%) compared to noble metals [1] [6].
Emerging research highlights rhodium on charcoal (Rh/C) as exceptionally active in supercritical CO₂ media, achieving 58% naphthalene conversion at 60°C—significantly lower than conventional processes. Conversely, ruthenium (Ru/C) maximizes cis-decalin selectivity (up to 85%) due to its propensity for syn-addition across naphthalene rings. This stereochemical outcome is critical for hydrogen storage applications where cis-isomers dehydrogenate more rapidly [2] [6]. Bimetallic formulations (e.g., Pt-Rh/C) further enhance performance by coupling high activity with isomer control, though metal dispersion and support interactions require precise optimization to prevent alloy-induced selectivity losses [4] [5].
Table 2: Performance Metrics of Catalysts for Naphthalene Hydrogenation
Catalyst Type | Metal Loading | Temperature (°C) | Conversion (%) | cis-Decalin Selectivity (%) | Key Advantage |
---|---|---|---|---|---|
Pt/Al₂O₃ | 3–5 wt% | 150–200 | >98 | 70–75 | High activity, stability |
Raney Nickel | Bulk alloy | 180–220 | 92–95 | 55–60 | Cost-effective |
Rh/C (scCO₂ medium) | 5 wt% | 60 | 58 | 80 | Low-temperature operation |
Ru/C | 5 wt% | 100 | 45 | 80–85 | Optimal cis-selectivity |
Pt-Rh/C (4:1) | 4 wt% total | 170 | 99 | 78 | Balanced activity/selectivity |
Solvent selection critically influences reaction thermodynamics, mass transfer, and catalyst stability. Tetralin (1,2,3,4-tetrahydronaphthalene) serves a dual role: as a hydrogen-donor solvent, it reduces external hydrogen demand, while its miscibility with naphthalene ensures homogeneous feedstock dispersion. In continuous processes, tetralin recycling minimizes solvent consumption and operational costs [1] [2]. Decalin itself functions as an optimal reaction medium due to its thermal stability and inertness under hydrogenation conditions. Patent CN100457698C explicitly details the use of decalin or tetralin as solvents for solid catalysts (Pt-Al or Ni-Al), enhancing interfacial contact between solid catalysts, gaseous H₂, and liquid naphthalene. This configuration suppresses volatile organic compound emissions and facilitates product separation via distillation [1].
Supercritical carbon dioxide (scCO₂) presents a technologically innovative solvent alternative. Its gas-like diffusivity and hydrogen-philic nature increase H₂ availability at catalytic sites, boosting reaction rates. For charcoal-supported metal catalysts, scCO₂ enables near-complete naphthalene conversion at 60°C—60% lower than traditional organic solvents. Additionally, scCO₂ eliminates phase-transfer limitations and simplifies post-reaction catalyst recovery through depressurization [2].
The hydrogenation of naphthalene invariably produces a mixture of cis- and trans-decalin isomers, with their ratio impacting downstream applications. Thermodynamic equilibrium favors the trans-isomer (∼80% at 200°C) due to reduced steric strain between bridgehead hydrogens. However, kinetic control via catalyst selection and process modulation can shift selectivity toward the metastable cis-isomer. Ru/C catalysts in scCO₂ yield up to 85% cis-decalin by promoting syn-addition across the aromatic rings, whereas conventional Ni catalysts favor the trans-configuration [2] [3].
Reaction pathway complexity further influences isomer distribution. Naphthalene hydrogenation proceeds via tetralin and octalin intermediates; the latter’s configuration dictates final stereochemistry. cis-Octalin readily converts to cis-decalin, while trans-octalin forms trans-decalin. Temperature modulation is crucial: lower temperatures (60–100°C) stabilize cis-intermediates in scCO₂, achieving cis:trans ratios of 4:1. In contrast, high-temperature vapor-phase reactions (>250°C) favor thermodynamically stable trans-decalin [2] [6]. Support materials also contribute—acidic supports (e.g., γ-Al₂O₃) may isomerize cis to trans via carbocation mechanisms, while neutral charcoal preserves kinetic products [3] [5].
Table 3: Factors Governing cis/trans Decalin Ratio in Hydrogenation Processes
Factor | cis:trans Ratio Range | Mechanistic Influence | Catalyst Example |
---|---|---|---|
Low Temperature (60–100°C) | 3:1 to 4:1 | Stabilizes cis-olefin intermediates | Ru/C in scCO₂ |
High Temperature (>200°C) | 1:4 to 1:5 | Thermodynamic equilibrium dominance | Ni-Al (Raney) |
Solvent: scCO₂ | Up to 4:1 | Enhanced H₂ solubility and diffusion | Rh/C |
Solvent: Tetralin | 1:1 to 2:1 | Moderate kinetic control | Pt/Al₂O₃ |
Support: Acidic Alumina | ≤1:3 | Acid-catalyzed isomerization of cis-intermediates | Pt/γ-Al₂O₃ |
Support: Neutral Charcoal | 3:1 to 4:1 | Minimizes secondary reactions | Ru/C |
Maximizing decalin yield while suppressing byproducts demands integrated optimization of catalyst design, reactor engineering, and operational parameters. Catalyst deactivation poses a major challenge: sulfur impurities in naphthalene feedstocks (e.g., benzothiophene) irreversibly poison metal sites. Ultra-deep desulfurization (<0.0002 mol%) is essential, achievable through hydrodesulfurization pretreatment or using sulfur-tolerant catalysts like platinum-tungsten alloys [2] [5]. Coke deposition is mitigated by optimizing the decalin/catalyst ratio; studies identify 3.3 mL/g as optimal for maintaining a liquid-film state that prevents dry coking while ensuring efficient H₂ diffusion. Excessively high ratios dilute active sites, whereas low ratios promote polymer formation [5].
Metal loading optimization significantly impacts cost-efficiency. For Pt/C catalysts, 4 wt% Pt maximizes dispersion and activity—higher loadings form large crystallites, reducing accessible surface area and increasing cracking byproducts. Continuous processes employing spray-pulsed reactors demonstrate superior stability by periodically removing adsorbed aromatics during "drying cycles," maintaining catalyst activity over >100 operational hours [5]. Additionally, in situ spectroscopic monitoring of intermediate concentrations enables real-time adjustment of H₂ flow and temperature, minimizing octalin accumulation and ensuring >99% decalin purity required for polymer or hydrogen storage applications [1] [5].
Table 4: Industrial Optimization Strategies for Decalin Production
Challenge | Optimization Strategy | Technical Outcome | Economic/Environmental Benefit |
---|---|---|---|
Sulfur Poisoning | Feedstock desulfurization to <0.0002 mol% | Enables 500+ hours catalyst lifetime | Reduces catalyst replacement costs |
Coke Formation | Decalin/catalyst ratio = 3.3 mL/g | Maintains liquid-film state; inhibits coking | 20% lower regeneration frequency |
Platinum Utilization | 4 wt% Pt loading on activated carbon | Maximizes dispersion and active sites | 30% metal cost reduction vs. 5 wt% Pt |
Isomer Control | Ru/C catalysts in scCO₂ at 100°C | 85% cis-decalin for hydrogen storage applications | Enhances dehydrogenation kinetics |
Continuous Operation | Spray-pulsed reactor design | Steady H₂ output; automated catalyst refresh cycles | 15% higher throughput vs. batch |
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